![molecular formula C6H4ClN3O2S2 B13110554 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a sulfonamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by chlorination and sulfonamide formation. The process can be summarized as follows:
Gewald Reaction: An aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Formation of Thieno[2,3-d]pyrimidine: The 2-aminothiophenes undergo cyclization to form the thieno[2,3-d]pyrimidine core.
Chlorination: The thieno[2,3-d]pyrimidine is chlorinated at the 4-position.
Sulfonamide Formation: The chlorinated compound is then reacted with a sulfonamide reagent to introduce the sulfonamide group at the 6-position
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to increase yield and reduce the number of purification steps. The use of standard laboratory equipment and readily available reagents is common to ensure the process is practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position .
Scientific Research Applications
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
- 4-Chlorothieno[3,2-d]pyrimidine
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which confer specific chemical properties and biological activities. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C6H4ClN3O2S2 |
|---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12) |
InChI Key |
FDJISMAXRNGVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


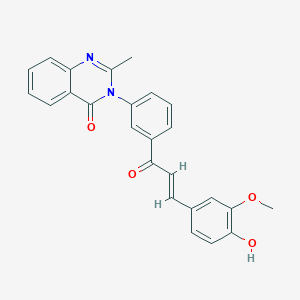




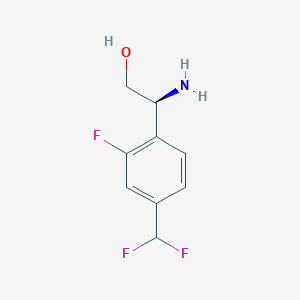
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
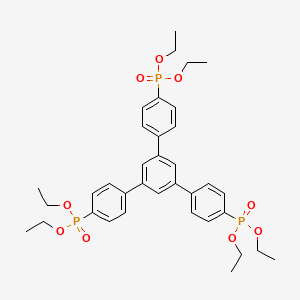
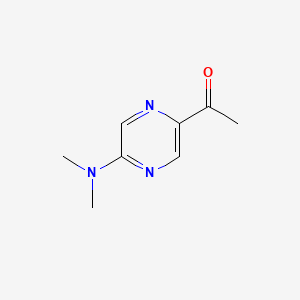
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
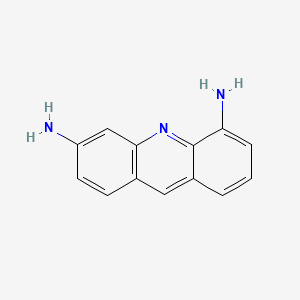

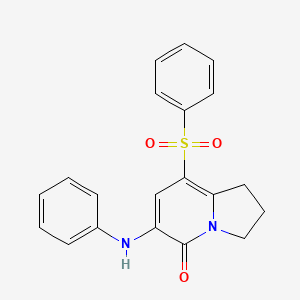
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
